molecular formula C8H6O B1295345 Bicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 3469-06-5

Bicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B1295345
CAS No.: 3469-06-5
M. Wt: 118.13 g/mol
InChI Key: XOGFXHMYHKGOGP-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-one is a useful research compound. Its molecular formula is C8H6O and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactions and Structural Studies

Bicyclo[4.2.0]octa-1,3,5-trien-7-one and its derivatives are involved in a variety of chemical reactions and structural transformations. One study demonstrated the occurrence of a structurally degenerate Cope rearrangement in a related molecule, bicyclo[5.1.0]octa-2,5-diene, which rapidly proceeds at room temperature (Doering & Roth, 1963). Additionally, the synthesis and photochemistry of bicyclo[4.2.0]octa-2,4,7-trienes have been explored, revealing their propensity for thermal ring opening to cyclooctatetraenes, with photolysis being substituent dependent (Warrener, McCay, Tan, & Russell, 1979).

2. Organometallic Chemistry

In organometallic chemistry, this compound derivatives have been synthesized and studied. For example, the preparation of bicyclo[4.2.0]octa-2,4-dien-7-one via trapping with benzylideneacetoneiron tricarbonyl has been reported, demonstrating the stability of this compound when complexed with iron tricarbonyl (Brookhart, Nelson, Scholes, & Watson, 1976). Additionally, studies on the crystal and molecular structure of bis(tricarbonyliron) derivatives of related compounds contribute to our understanding of molecular geometry in organometallic complexes (Cotton & Troup, 1974).

Mechanism of Action

Target of Action

Benzocyclobutenone’s primary targets are the C1–C8 bonds within its structure . The compound interacts with these bonds during various chemical reactions, particularly those catalyzed by nickel .

Mode of Action

The compound’s mode of action involves the cleavage of the C1–C8 bond rather than the traditional C1–C2 bond cleavage mechanism . This process is facilitated by the presence of certain substituents on the benzocyclobutenone and the effects of ligands on reactivity .

Biochemical Pathways

The primary biochemical pathway affected by benzocyclobutenone is the nickel-catalyzed C1–C8 bond cleavage . This pathway is always more favorable due to the lower distortion energy involved . The distortion/interaction analysis, together with frontier molecular orbital theory and a percent buried volume analysis, confirmed that the experimentally observed ligand-controlled reactivity can be attributed to a combination of electronic and steric effects during the rate-determining C1–C8 bond cleavage step .

Result of Action

The result of benzocyclobutenone’s action is the cleavage of the C1–C8 bond, leading to various downstream effects depending on the specific reaction conditions and the presence of other compounds . For instance, in reactions involving diphenylacetylene and indole coupling partners, the cleavage of the C1–C8 bond has been confirmed .

Action Environment

The action of benzocyclobutenone is influenced by various environmental factors. For example, the presence of certain substituents on the benzocyclobutenone and the effects of ligands on reactivity can significantly impact the compound’s action, efficacy, and stability .

Safety and Hazards

When handling Bicyclo[4.2.0]octa-1,3,5-trien-7-one, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Several studies have increased interest in stimulating 5-HT2A receptors in various CNS diseases . This suggests potential future directions in the study of Bicyclo[4.2.0]octa-1,3,5-trien-7-one and related compounds.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-trien-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c9-8-5-6-3-1-2-4-7(6)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGFXHMYHKGOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188240
Record name Benzocyclobutenone
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3469-06-5
Record name Benzocyclobutanone
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Record name Benzocyclobutenone
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Record name Benzocyclobutenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-one
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Record name BENZOCYCLOBUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of benzocyclobutenone?

A1: The molecular formula of benzocyclobutenone is C8H6O, and its molecular weight is 118.13 g/mol.

Q2: What are the key spectroscopic features of benzocyclobutenone?

A2: Benzocyclobutenones typically show a strong carbonyl stretch in the infrared (IR) spectrum around 1780 cm-1. [] In proton nuclear magnetic resonance (1H NMR) spectroscopy, the methylene protons adjacent to the carbonyl group usually appear as a singlet around 3.5 ppm. [] Carbon-13 NMR (13C NMR) spectroscopy reveals a characteristic signal for the carbonyl carbon around 190 ppm. []

Q3: What are some common synthetic approaches to benzocyclobutenones?

A3: Several methods exist for synthesizing benzocyclobutenones, with some prominent routes including:

  • [2+2] Cycloadditions: These reactions involve the thermal or photochemical [2+2] cycloaddition of alkynes or allenes with ortho-quinoid ketene methides, generated in situ from benzocyclobutenones. []
  • Metal-Mediated Intramolecular Cyclizations: Transition-metal catalysts, such as palladium, can facilitate the intramolecular cyclization of appropriately substituted aryl bromides or triflates to form benzocyclobutenones. [, ]
  • Flash Vacuum Pyrolysis: Ortho-methyl aromatic acid chlorides can undergo flash vacuum pyrolysis, eliminating hydrogen chloride to yield benzocyclobutenones. []
  • Visible-Light-Driven Cyclization: A two-step procedure involving a visible-light-driven cyclization of (o-alkylbenzoyl)phosphonates followed by elimination of the phosphonate auxiliary provides access to functionalized benzocyclobutenones. []

Q4: Why are benzocyclobutenones considered highly reactive?

A4: The high electrophilicity of the carbonyl group in benzocyclobutenones, coupled with the strain inherent in the four-membered ring, contributes to their enhanced reactivity. Upon heating, benzocyclobutenones readily undergo thermal ring-opening to generate reactive intermediates known as ortho-quinone dimethides. [, , , ]

Q5: How can benzocyclobutenones be utilized in the synthesis of polycyclic compounds?

A5: Benzocyclobutenones serve as versatile precursors to various polycyclic compounds. The transient ortho-quinone dimethides generated from their thermal ring-opening can engage in [4+2] cycloadditions with dienophiles, leading to the formation of diverse polycyclic frameworks. [] This strategy has been successfully employed in the synthesis of α-tetralones, benzo[n]annulenes, naphthalene derivatives, anthraquinones, benzodiazepines, tetrahydronaphthalenes, and isochromanones. []

Q6: Can benzocyclobutenones participate in reactions beyond electrocyclization-based transformations?

A6: Yes, benzocyclobutenones display reactivity beyond electrocyclic ring-opening. They can undergo ring expansions to five or six-membered rings through reactions with nucleophiles or transition-metal catalysts. [, , , ]

Q7: How does the presence of substituents on the benzocyclobutenone ring influence its reactivity?

A7: Substituents can significantly affect the reactivity of benzocyclobutenones. For instance, the presence of electron-donating groups can stabilize the benzocyclobutenone, while electron-withdrawing groups increase its electrophilicity. [, ] Steric factors arising from substituents also play a role, influencing the accessibility of the carbonyl group and the ring-opening process. []

Q8: Have benzocyclobutenones been used in total syntheses of natural products?

A8: Yes, the versatility of benzocyclobutenones as building blocks has led to their application in the total synthesis of complex natural products. Notable examples include (+)-CC-1065, (-)-cycloclavine, (-)-thebainone A, penicibilaenes, and cycloinumakiol. [, , ]

Q9: What is the significance of transition metal catalysis in benzocyclobutenone chemistry?

A9: Transition metals, such as rhodium, nickel, palladium, and ruthenium, have proven highly effective in catalyzing various transformations involving benzocyclobutenones. [, , , , ] These catalysts can activate the benzocyclobutenone ring, promoting ring-opening, ring-expansion, and coupling reactions, leading to the construction of diverse molecular architectures. [, , , , ]

Q10: Can you provide an example of a nickel-catalyzed reaction using benzocyclobutenone?

A10: Nickel catalysts enable intermolecular cycloadditions of benzocyclobutenones with 1,3-dienes, showcasing remarkable chemo- and regioselectivity. [] These reactions proceed via oxidative addition of the benzocyclobutenone to the nickel catalyst, followed by insertion of the 1,3-diene and reductive elimination to yield the desired cycloadducts. []

Q11: How has computational chemistry contributed to understanding benzocyclobutenone reactivity?

A11: Density functional theory (DFT) calculations have proven invaluable in elucidating the mechanisms of benzocyclobutenone reactions. [, , , , ] These calculations provide insights into the energetics of various reaction pathways, allowing for the rationalization of observed chemo- and regioselectivities and guiding the development of new catalytic systems. [, , , , ]

Q12: Are there any specific applications of benzocyclobutenone in materials science?

A12: Benzocyclobutenone-containing polymers have been explored for UV-curable pressure-sensitive adhesive applications. [] The benzocyclobutenone moiety, upon UV irradiation, undergoes ring-opening and subsequent polymerization, leading to the formation of crosslinked adhesive materials. []

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